(2-Fluoroethyl)hydrazine dihydrochloride CAS number and chemical identifiers
(2-Fluoroethyl)hydrazine dihydrochloride CAS number and chemical identifiers
Introduction
(2-Fluoroethyl)hydrazine dihydrochloride is a fluorinated derivative of hydrazine, a class of compounds that has garnered significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. While specific research on (2-Fluoroethyl)hydrazine dihydrochloride is limited, its structural similarity to known bioactive hydrazine derivatives suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. This technical guide aims to provide a comprehensive overview of the known chemical identifiers of this compound and to extrapolate its potential applications, synthesis, and mechanism of action based on the well-established chemistry and pharmacology of related hydrazine compounds.
Part 1: Chemical Identity and Properties
A precise understanding of a compound's chemical identifiers and physical properties is fundamental for any research and development endeavor.
Chemical Identifiers
The definitive chemical identity of (2-Fluoroethyl)hydrazine dihydrochloride is established by its CAS number and other key identifiers.
| Identifier | Value | Source |
| CAS Number | 809282-60-8 | [1] |
| Molecular Formula | C₂H₉Cl₂FN₂ | [1] |
| Molecular Weight | 151.01 g/mol | [1] |
| SMILES | C(CF)NN.Cl.Cl | [1] |
| MDL Number | MFCD31666076 | [1] |
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for (2-Fluoroethyl)hydrazine dihydrochloride, the following physicochemical properties are predicted based on its structure and the properties of similar compounds. These values should be considered estimates and require experimental verification.
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Melting Point | Not available |
| Boiling Point | Not available |
| pKa | Not available |
Part 2: Synthesis and Organic Chemistry
The synthesis of N-alkylated hydrazine derivatives is a well-established area of organic chemistry. A plausible synthetic route for (2-Fluoroethyl)hydrazine is proposed below, based on standard synthetic methodologies.
Proposed Synthetic Pathway
A common method for the synthesis of mono-alkylated hydrazines involves the direct alkylation of hydrazine or a protected hydrazine derivative.
Experimental Protocol: Synthesis of (2-Fluoroethyl)hydrazine
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Reaction Setup: To a solution of hydrazine hydrate (a significant excess) in a suitable solvent such as ethanol or isopropanol, add 1-bromo-2-fluoroethane dropwise at a controlled temperature (e.g., 0-10 °C) with vigorous stirring. The large excess of hydrazine is crucial to minimize the formation of the dialkylated product.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, the excess hydrazine is removed under reduced pressure. The residue is then taken up in an appropriate organic solvent and washed with water to remove any remaining hydrazine salts.
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Purification: The crude (2-Fluoroethyl)hydrazine can be purified by distillation or column chromatography.
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Salt Formation: To obtain the dihydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as a gas). The resulting precipitate of (2-Fluoroethyl)hydrazine dihydrochloride is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of (2-Fluoroethyl)hydrazine dihydrochloride.
Part 3: Potential Applications in Drug Development
Hydrazine derivatives are a cornerstone in the development of various pharmaceuticals, exhibiting a wide range of biological activities.[2][3][4][5] The structural motif of (2-Fluoroethyl)hydrazine suggests its potential utility in several therapeutic areas.
Monoamine Oxidase (MAO) Inhibition
Many hydrazine derivatives are potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.[6][7][8][9][][11] Phenelzine, a well-known antidepressant, is a classic example of a hydrazine-based MAO inhibitor.[6][7][8][9][12] The ethylamine side chain in (2-Fluoroethyl)hydrazine bears a structural resemblance to the phenylethylamine core of phenelzine.
Hypothesized Mechanism of Action as an MAO Inhibitor:
It is plausible that (2-Fluoroethyl)hydrazine acts as an irreversible inhibitor of MAO. The hydrazine moiety can form a covalent bond with the FAD cofactor at the active site of the enzyme, leading to its inactivation.[][11] This inhibition would result in an accumulation of monoamine neurotransmitters in the synaptic cleft, which is the underlying mechanism for the therapeutic effects of MAOIs in depression and anxiety disorders.[6][7][8][9]
Caption: Hypothesized mechanism of MAO inhibition by (2-Fluoroethyl)hydrazine dihydrochloride.
Other Potential Biological Activities
The hydrazone derivatives of various carbonyl compounds are known to possess a broad spectrum of biological activities, including:
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Anticancer Activity [5]
The reactivity of the hydrazine group allows for its facile conversion into hydrazones, making (2-Fluoroethyl)hydrazine a versatile scaffold for combinatorial library synthesis in the search for new bioactive molecules.
Part 4: Safety and Handling
Specific toxicity data for (2-Fluoroethyl)hydrazine dihydrochloride are not available. However, based on the known hazards of hydrazine and its derivatives, this compound should be handled with extreme caution. Hydrazine derivatives are often toxic and may be carcinogenic.[15]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
(2-Fluoroethyl)hydrazine dihydrochloride represents an intriguing yet understudied chemical entity. Its confirmed chemical identity, particularly its CAS number, provides a crucial anchor for future research. While specific experimental data are sparse, the rich chemistry and diverse biological activities of the broader class of hydrazine derivatives offer a compelling rationale for its investigation as a potential building block in drug discovery. The proposed synthetic route and the hypothesized mechanism of action as a monoamine oxidase inhibitor provide a solid foundation for initiating research into the therapeutic potential of this and related fluorinated hydrazine compounds. As with any novel chemical, all handling and experimental procedures must be conducted with strict adherence to safety protocols.
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